(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine (R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Brand Name: Vulcanchem
CAS No.: 119432-88-1
VCID: VC20889011
InChI: InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m1/s1
SMILES: CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Molecular Formula: C17H27NO
Molecular Weight: 261.4 g/mol

(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

CAS No.: 119432-88-1

Cat. No.: VC20889011

Molecular Formula: C17H27NO

Molecular Weight: 261.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine - 119432-88-1

Specification

CAS No. 119432-88-1
Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
IUPAC Name (2R)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m1/s1
Standard InChI Key SPOMVKJPPZWHRF-OAHLLOKOSA-N
Isomeric SMILES CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)OC
SMILES CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Canonical SMILES CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator